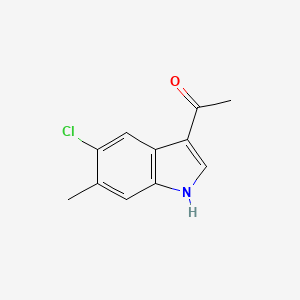
1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-6-méthyl-1H-indol-3-yl)éthanone est un composé chimique appartenant à la famille des indoles. Les indoles sont des composés hétérocycliques importants présents dans de nombreux produits naturels et pharmaceutiques. Ce composé particulier présente un atome de chlore en position 5 et un groupe méthyle en position 6 sur le cycle indole, avec un groupe éthanone lié à la position 3. La présence de ces substituants confère au composé des propriétés chimiques et biologiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : 1-(5-Chloro-6-méthyl-1H-indol-3-yl)éthanone peut être synthétisé selon différentes méthodes. Une approche courante implique la réaction du 5-chloroindole avec le chlorure d'acétyle en présence d'une base telle que la pyridine . La réaction se déroule généralement sous reflux, conduisant au produit désiré après purification.
Méthodes de production industrielle : En milieu industriel, la synthèse de 1-(5-Chloro-6-méthyl-1H-indol-3-yl)éthanone peut impliquer des conditions réactionnelles optimisées pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de systèmes de purification automatisés et de mesures rigoureuses de contrôle qualité pour garantir la cohérence et l'extensibilité.
Analyse Des Réactions Chimiques
Types de réactions : 1-(5-Chloro-6-méthyl-1H-indol-3-yl)éthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques correspondants ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le groupe éthanone en alcool ou d'autres formes réduites.
Substitution : L'atome de chlore en position 5 peut être substitué par d'autres nucléophiles, conduisant à une variété de dérivés.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure d'aluminium et de lithium (LiAlH4) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines, les thiols ou les alcoolates peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction pourrait produire des alcools. Les réactions de substitution peuvent conduire à une large gamme de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
1-(5-Chloro-6-méthyl-1H-indol-3-yl)éthanone a des applications diverses dans la recherche scientifique :
Chimie : Il sert de brique pour la synthèse de molécules plus complexes et de dérivés de l'indole.
Biologie : Le composé est utilisé dans des études relatives à la signalisation cellulaire, l'inhibition enzymatique et la liaison des récepteurs.
Médecine : La recherche explore son potentiel comme agent thérapeutique pour diverses maladies, notamment le cancer et les maladies infectieuses.
Industrie : Il trouve des applications dans le développement d'agrochimiques, de colorants et d'autres produits industriels.
Mécanisme d'action
Le mécanisme d'action de 1-(5-Chloro-6-méthyl-1H-indol-3-yl)éthanone implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Par exemple, il pourrait inhiber certaines enzymes impliquées dans les voies des maladies ou activer des récepteurs qui régulent les processus cellulaires .
Composés similaires :
1-(5-Chloro-1H-indol-3-yl)éthanone : Manque le groupe méthyle en position 6, conduisant à des propriétés chimiques et biologiques différentes.
1-(6-Méthyl-1H-indol-3-yl)éthanone : Manque l'atome de chlore en position 5, ce qui entraîne une réactivité et des applications distinctes.
1-(5-Bromo-6-méthyl-1H-indol-3-yl)éthanone :
Unicité : 1-(5-Chloro-6-méthyl-1H-indol-3-yl)éthanone est unique en raison de la combinaison spécifique de substituants chlore et méthyle sur le cycle indole. Cette combinaison confère une réactivité chimique et une activité biologique distinctes, ce qui le rend précieux pour diverses applications de recherche et industrielles.
Applications De Recherche Scientifique
1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and indole derivatives.
Biology: The compound is used in studies related to cell signaling, enzyme inhibition, and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular processes .
Comparaison Avec Des Composés Similaires
1-(5-Chloro-1H-indol-3-yl)ethanone: Lacks the methyl group at the 6th position, leading to different chemical and biological properties.
1-(6-Methyl-1H-indol-3-yl)ethanone: Lacks the chlorine atom at the 5th position, resulting in distinct reactivity and applications.
1-(5-Bromo-6-methyl-1H-indol-3-yl)ethanone:
Uniqueness: 1-(5-Chloro-6-methyl-1H-indol-3-yl)ethanone is unique due to the specific combination of chlorine and methyl substituents on the indole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H10ClNO |
|---|---|
Poids moléculaire |
207.65 g/mol |
Nom IUPAC |
1-(5-chloro-6-methyl-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H10ClNO/c1-6-3-11-8(4-10(6)12)9(5-13-11)7(2)14/h3-5,13H,1-2H3 |
Clé InChI |
WCGLFMFJTIKQFA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Cl)C(=CN2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



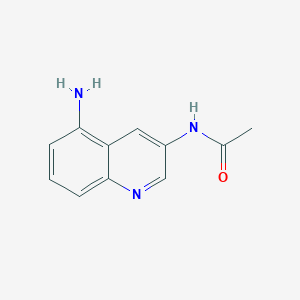
![4'-Vinyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B11898345.png)

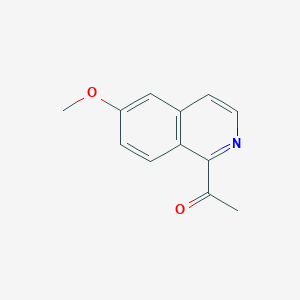


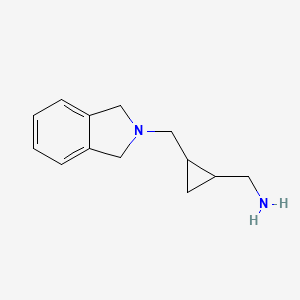
![7-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11898381.png)
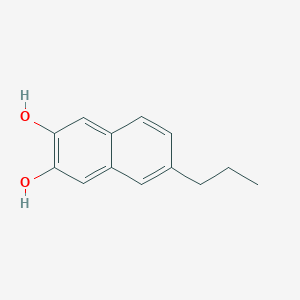
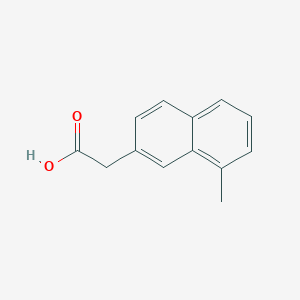
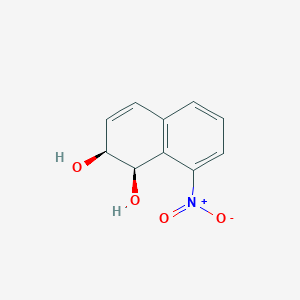
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B11898430.png)

